molecular formula C15H10N2O B8701761 4-(2-Oxoindolin-1-yl)benzonitrile

4-(2-Oxoindolin-1-yl)benzonitrile

Cat. No.: B8701761
M. Wt: 234.25 g/mol
InChI Key: PAXNBXMWTXSDBK-UHFFFAOYSA-N
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Description

4-(2-Oxoindolin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C15H10N2O and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

4-(2-oxo-3H-indol-1-yl)benzonitrile

InChI

InChI=1S/C15H10N2O/c16-10-11-5-7-13(8-6-11)17-14-4-2-1-3-12(14)9-15(17)18/h1-8H,9H2

InChI Key

PAXNBXMWTXSDBK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with oxindole (40 mg, 0.300 mmol, 1 equivalent), 4-chlorobenzonitrile (50 mg, 0.361 mmol, 1.2 equivalents), potassium carbonate (83 mg, 0.601 mmol, 2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (2.8 mg, 0.0030 mmol, 0.01 equivalents) and 2,2,7,7-tetramethyl-1-(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphepane (3.0 mg, 0.0066 mmol, 0.022 equivalents). Then tetrahydrofuran (0.3 mL) was syringed into the vial. The vial was sealed with a crimp top and placed in a heating block at 80° C. After 24 hours, the vial was removed from the heating block, cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with tetrahydrofuran (2 mL) and filtered into a tared 125-mL Erlenmeyer flask. The vial was rinsed with tetrahydrofuran (2×2.5 mL), followed by washing of the filter cake with tetrahydrofuran (5 mL). A wt % analysis was performed on the filtered solution and an assay yield of 71% was measured (literature reference: Altman R A, et al. J. Am. Chem. Soc. 2008; 130: 9613-9620). 1H NMR (400 MHz, CDCl3) δ ppm 7.90-7.82 (m, 2H), 7.68-7.60 (m, 2H), 7.41-7.34 (m, 1H), 7.32-7.25 (m, 1H), 7.21-7.13 (m, 1H), 6.93 (dd, J=9.8, 2.1 Hz, 1H), 3.79 (s, 2H).
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step One
Name
2,2,7,7-tetramethyl-1-(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphepane
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
2.8 mg
Type
catalyst
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step Two

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